1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, methyl ester
Overview
Description
1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, methyl ester is a chemical compound belonging to the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metals like palladium or copper to catalyze the formation of the indazole ring. These reactions often require specific ligands and solvents to achieve high yields.
Reductive Cyclization Reactions: Another method involves reductive cyclization reactions, where precursors such as azidobenzaldehydes and amines are used to form the indazole core.
Consecutive Formation of C–N and N–N Bonds: This method involves the formation of C–N and N–N bonds without the need for a catalyst or solvent, starting from 2-azidobenzaldehydes and amines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the iodine position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides, and solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazoles.
Scientific Research Applications
1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
1H-Indazole-6-carboxylic acid, 5-hydroxy-3-iodo-, methyl ester is unique due to its specific structural features, such as the hydroxy and iodine substituents. Similar compounds include:
1H-Indazole-6-carboxylic acid: Lacks the iodine and hydroxy substituents.
1H-Indazole-6-carboxylic acid, methyl ester: Lacks the iodine substituent.
1H-Indazole-6-carboxylic acid, 5-hydroxy-: Lacks the iodine substituent.
These differences in structure can lead to variations in biological activity and chemical reactivity, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
methyl 5-hydroxy-3-iodo-2H-indazole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O3/c1-15-9(14)5-2-6-4(3-7(5)13)8(10)12-11-6/h2-3,13H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHHRXRVMDZIJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234757 | |
Record name | Methyl 5-hydroxy-3-iodo-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227266-92-3 | |
Record name | Methyl 5-hydroxy-3-iodo-1H-indazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227266-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-hydroxy-3-iodo-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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